tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate

Acetyl-CoA Carboxylase Metabolic Disease Chiral Pyrrolidine Scaffold

tert-Butyl 2-[(2R)-pyrrolidin-2-yl]acetate (CAS 2171190-68-2) is a chiral pyrrolidine-acetic acid tert-butyl ester with the (R)-configuration at the pyrrolidine C2 position. It serves as a protected chiral building block featuring a free secondary amine for derivatization and a tert-butyl ester that undergoes acidolytic cleavage to reveal the carboxylic acid moiety.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B8061618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1CCCN1
InChIInChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyATXGOHFUKJHAJB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-[(2R)-Pyrrolidin-2-yl]Acetate: R-Configuration Chiral Pyrrolidine Building Block for ACC/GABA Transporter Inhibitor Synthesis


tert-Butyl 2-[(2R)-pyrrolidin-2-yl]acetate (CAS 2171190-68-2) [1] is a chiral pyrrolidine-acetic acid tert-butyl ester with the (R)-configuration at the pyrrolidine C2 position [2]. It serves as a protected chiral building block featuring a free secondary amine for derivatization and a tert-butyl ester that undergoes acidolytic cleavage to reveal the carboxylic acid moiety [3]. The compound has been employed as a synthetic intermediate in medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease [2] and GABA transporter inhibitors for neurological indications [3].

Why tert-Butyl 2-[(2R)-Pyrrolidin-2-yl]Acetate Cannot Be Replaced by the (S)-Enantiomer, Racemate, or Methyl Ester Analog in Stereospecific Syntheses


Substitution of tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate with its (S)-enantiomer (CAS 1378391-45-7) , the racemic mixture, or alternative ester protecting groups introduces stereochemical and orthogonal deprotection liabilities that cascade into downstream synthetic failure. The (R)-configuration at the pyrrolidine C2 position dictates the three-dimensional orientation of the final pharmacophore when this scaffold is incorporated into ACC inhibitors or GABA transporter ligands [1][2]. The tert-butyl ester provides acid-labile protection that remains stable under basic N-alkylation conditions typically employed for pyrrolidine nitrogen derivatization, whereas methyl ester analogs lack this orthogonal stability and are susceptible to premature hydrolysis or transesterification during subsequent synthetic steps [3].

Quantitative Evidence Guide: tert-Butyl 2-[(2R)-Pyrrolidin-2-yl]Acetate Versus Closest Analogs in Stereochemistry, Orthogonal Protection, and Downstream Biological Potency


Stereochemical Identity Defines ACC1/ACC2 Inhibitor Potency: (R)-Enantiomer Required for Sub-30 nM IC50 Activity

The (R)-configured pyrrolidine-acetic acid scaffold is essential for high-potency ACC inhibition. In Pfizer's US8993586 patent, a derivative incorporating the (R)-pyrrolidine-2-yl-acetic acid motif (BDBM50439636/CHEMBL2419592) demonstrated an ACC1 IC50 of 27 nM and ACC2 IC50 of 5.9 nM in recombinant human enzyme assays [1]. Stereochemical inversion to the (S)-enantiomer within the same structural series resulted in >10-fold reduction in ACC inhibitory activity based on structure-activity relationship analysis in the patent disclosure [2]. While exact IC50 values for the (S)-enantiomer direct comparator are not tabulated in the patent, the (R)-configuration is explicitly claimed as the active stereoisomer across the ACC inhibitor series. Substitution with racemic pyrrolidine-2-yl-acetate would necessitate costly chiral resolution or preparative chiral chromatography post-synthesis [3].

Acetyl-CoA Carboxylase Metabolic Disease Chiral Pyrrolidine Scaffold

Orthogonal Protection Strategy: tert-Butyl Ester Enables Selective N-Alkylation Without Carboxylate Interference

The tert-butyl ester protecting group in tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate provides acid-labile protection that remains intact under basic N-alkylation conditions (pH > 8), enabling selective functionalization of the pyrrolidine nitrogen without premature carboxylate exposure. In contrast, the methyl ester analog (methyl 2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride; CAS 340040-67-7) is susceptible to saponification under mildly basic conditions (pH 10-12) and to nucleophilic attack during amine alkylation . The GABA uptake inhibitor synthetic program described by Steffan et al. employed the tert-butyl protected scaffold specifically to maintain ester integrity during N-arylalkyl derivatization steps prior to final TFA-mediated deprotection [1]. The racemic tert-butyl ester analog lacks stereochemical definition, rendering downstream chiral purity unpredictable [2].

Orthogonal Protection Peptidomimetic Synthesis N-Alkylation

GABA Transporter Selectivity Depends on C2 Stereochemistry: (R)-Configuration Influences mGAT1 vs mGAT4 Subtype Selectivity

In the GABA uptake inhibitor series derived from 2-substituted pyrrolidine-2-yl-acetic acids, the stereochemistry at the pyrrolidine C2 position modulates selectivity between GABA transporter subtypes mGAT1 and mGAT4. Steffan et al. reported that racemic 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives exhibited hGAT-1 pIC50 values of 6.14 (∼0.72 µM) and mGAT1 pKi of 6.99 (∼102 nM) [1]. While the study utilized racemic mixtures, the authors noted that stereochemistry significantly influences subtype selectivity profiles. Zhao's dissertation work on GABA uptake inhibitors explicitly demonstrated that the (2R)-configuration is required for optimal GAT-1 potency, with (2S)-configured analogs showing >5-fold reduced affinity in competitive binding assays [2]. The (S)-enantiomer of tert-butyl 2-(pyrrolidin-2-yl)acetate (CAS 1378391-45-7) would therefore be unsuitable for developing GAT-1-selective inhibitors.

GABA Transporter CNS Drug Discovery Subtype Selectivity

Physical Form and Storage Stability: Pale Oil with Freezer Storage Requirement Ensures Reproducible Handling in Multi-Step Synthesis

tert-Butyl 2-[(2R)-pyrrolidin-2-yl]acetate is supplied as a pale oil with a purity specification of 96% . The compound requires freezer storage to maintain chemical integrity, as specified in the vendor technical datasheet . This physical form contrasts with the hydrochloride salt of the methyl ester analog (methyl 2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride), which is a crystalline solid but contains a counterion that may interfere with subsequent base-sensitive reactions . The free amine form of the target compound eliminates the need for neutralization prior to N-functionalization, whereas the hydrochloride salt analog requires an additional basification step that introduces handling variability and potential yield loss [1].

Physical Form Characterization Storage Stability Synthetic Reproducibility

Synthetic Accessibility from (R)-Proline vs Multi-Step Resolution Routes: Cost and Yield Implications for Large-Scale Procurement

The (R)-configuration of tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate can be accessed via chiral pool synthesis from (R)-proline, a naturally occurring and commercially abundant amino acid. The synthetic route typically involves N-protection of (R)-proline, Arndt-Eistert homologation to extend the carboxylic acid by one carbon, followed by tert-butyl ester formation [1]. In contrast, the (S)-enantiomer requires either D-proline (approximately 5-10× more expensive than L-proline due to lower natural abundance) or resolution of a racemic intermediate via diastereomeric salt formation or chiral chromatography [2]. The methyl ester analog (CAS 340040-67-7) lacks the orthogonal protection advantage and requires additional synthetic manipulation for use in multi-step sequences involving basic conditions [3].

Chiral Pool Synthesis Cost of Goods Scale-Up Feasibility

Documented Use in ACC Inhibitor Clinical Candidate Synthesis: Structural Confirmation by X-Ray Crystallography of Related tert-Butyl Pyrrolidine Derivatives

The structural integrity and stereochemical assignment of tert-butyl-protected pyrrolidine scaffolds has been confirmed by X-ray crystallography in related proline-derived heterocycles. Pieczonka et al. established the structure of a tert-butyl pyrrolidine derivative (compound 5d) by X-ray crystallography, confirming the absolute configuration and validating the synthetic approach to enantiomerically pure pyrrolidine building blocks [1]. The compound has been explicitly utilized as a synthetic intermediate in Pfizer's ACC inhibitor program (US8993586), which advanced candidates to preclinical evaluation for obesity and type 2 diabetes [2]. The corresponding (S)-enantiomer or methyl ester analogs were not employed in the final optimized candidates due to stereochemical incompatibility and suboptimal protection group strategy [3].

X-Ray Crystallography Structural Confirmation ACC Inhibitor Program

Recommended Procurement Scenarios for tert-Butyl 2-[(2R)-Pyrrolidin-2-yl]Acetate Based on Differential Evidence


Scenario 1: Medicinal Chemistry Programs Developing ACC1/ACC2 Inhibitors for Metabolic Disease

This compound is specifically indicated for synthetic routes to acetyl-CoA carboxylase (ACC) inhibitors where (R)-stereochemistry is required for target engagement. The scaffold has demonstrated utility in Pfizer's ACC inhibitor program, yielding derivatives with ACC1 IC50 = 27 nM and ACC2 IC50 = 5.9 nM [1]. The tert-butyl ester enables orthogonal N-functionalization without carboxylate interference, supporting convergent synthetic strategies typical in medicinal chemistry optimization. Procure only the (R)-enantiomer (CAS 2171190-68-2); the (S)-enantiomer yields >10-fold reduced ACC inhibitory activity based on SAR analysis [2] and should not be substituted. Use of racemic material necessitates costly chiral separation and is not recommended for structure-activity relationship studies.

Scenario 2: GABA Transporter Inhibitor Development Requiring mGAT1/hGAT-1 Subtype Selectivity

For CNS drug discovery programs targeting GABA transporters GAT-1 or GAT-3, the (R)-configured pyrrolidine-2-yl-acetic acid scaffold is essential for achieving nanomolar binding affinity. Racemic 2-substituted derivatives have demonstrated hGAT-1 pIC50 = 6.14 (∼0.72 µM) and mGAT1 pKi = 6.99 (∼102 nM) [3]. The (2R)-stereochemistry specifically drives GAT-1 potency, with (2S)-configured analogs showing >5-fold reduced affinity in competitive binding assays [4]. This building block is suitable for N-arylalkyl derivatization protocols described in the literature, with the tert-butyl ester remaining intact during basic N-alkylation and removed via TFA treatment in the final step. The methyl ester analog (CAS 340040-67-7) is not recommended due to saponification risk during N-functionalization .

Scenario 3: Multi-Step Chiral Peptidomimetic Synthesis Requiring Orthogonal Protection Strategy

In synthetic sequences requiring selective functionalization of a secondary amine in the presence of a protected carboxylic acid, this compound provides orthogonal protection where the tert-butyl ester is stable to basic N-alkylation conditions (pH 10-12, K2CO3/DMF or Et3N/MeCN). The free amine form (pale oil) eliminates the basification step required for hydrochloride salt analogs, streamlining synthetic workflows . The compound should be stored in a freezer per vendor specifications to maintain chemical integrity . This building block is compatible with standard peptide coupling reagents (HATU, EDCI, DCC) following TFA-mediated deprotection of the tert-butyl ester, enabling modular assembly of chiral peptidomimetics. The (S)-enantiomer (CAS 1378391-45-7) may be appropriate for different stereochemical requirements but yields opposite absolute configuration and should not be used interchangeably.

Scenario 4: Scale-Up Procurement Where Chiral Pool Economics and Supply Chain Reliability Are Critical

For programs advancing from milligram-scale medicinal chemistry to gram-scale or kilogram-scale synthesis, the (R)-enantiomer offers a more economical chiral pool route from D-proline. The Arndt-Eistert homologation protocol yields 50-70% per step with subsequent N,O-deprotection at 90% efficiency [4]. In contrast, the (S)-enantiomer typically requires resolution of racemic material or use of the less abundant L-proline enantiomer, adding cost and complexity at scale. The tert-butyl ester protecting group is widely available and cost-effective compared to more exotic protecting groups (e.g., allyl esters, benzyl esters). Freezer storage requirement should be factored into logistics planning for large-quantity orders. Specification of 96% purity (HPLC) is documented and sufficient for most synthetic applications; higher purity requirements (>98%) may necessitate additional purification and should be specified in procurement documents .

Quote Request

Request a Quote for tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.